Ethyl 4-cyano-5-fluoro-2-methylbenzoate
Description
Ethyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1805456-88-5) is a benzoate ester derivative featuring a trifunctional aromatic ring. Its structure includes a cyano group (-CN) at position 4, a fluoro substituent (-F) at position 5, and a methyl group (-CH₃) at position 2. The ethyl ester moiety (-COOCH₂CH₃) enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical research.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 4-cyano-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C11H10FNO2/c1-3-15-11(14)9-5-10(12)8(6-13)4-7(9)2/h4-5H,3H2,1-2H3 |
InChI Key |
CTUDHGKYPKYMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyano-5-fluoro-2-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-cyano-5-fluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the direct fluorination of ethyl 4-cyano-2-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Hydrolysis: Formation of 4-cyano-5-fluoro-2-methylbenzoic acid.
Reduction: Formation of 4-amino-5-fluoro-2-methylbenzoate.
Scientific Research Applications
Ethyl 4-cyano-5-fluoro-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-5-fluoro-2-methylbenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key attributes of Ethyl 4-cyano-5-fluoro-2-methylbenzoate and its analogs:
Key Observations:
- In contrast, chloro (-Cl) in Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate offers similar electronic effects but with increased steric bulk . Hydroxy vs. Methyl: The hydroxy (-OH) group in analogs (e.g., Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate) introduces hydrogen-bonding capacity, which may affect solubility and metabolic stability compared to the methyl group in the main compound .
Heterocyclic Variations :
- Applications: Herbicidal vs. Research Use: Sulfonylurea derivatives like Metsulfuron methyl ester (CAS: 74223-64-6) are commercial herbicides targeting plant acetolactate synthase , whereas this compound is confined to research due to unexplored bioactivity.
Research Implications and Gaps
- Bioactivity Potential: The main compound’s cyano and fluoro groups are associated with kinase inhibition in pharmaceuticals, but its specific targets remain unstudied .
- Comparative Data Limitations: Molecular weights and solubility profiles for this compound and its pyrrole analog are absent in the provided evidence, highlighting the need for further characterization.
Biological Activity
Ethyl 4-cyano-5-fluoro-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 235.22 g/mol
- Functional Groups : Cyano group, fluoro group, and ethyl ester
These structural elements contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The cyano group is known for participating in nucleophilic addition reactions, while the fluorine atom can enhance lipophilicity and metabolic stability. This combination may allow the compound to modulate enzyme activities or receptor interactions effectively.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Some studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the cyano and fluoro groups could enhance its potency as an anticancer agent.
- Antimicrobial Properties : Compounds with fluorine substituents often show increased antimicrobial activity, which may also apply to this compound.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Potential cytotoxicity in cancer cell lines | |
| Antimicrobial | Possible enhanced antimicrobial effects | |
| Enzyme Modulation | Interaction with specific enzymes |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential for this compound in cancer therapy. For instance, compounds with similar structures have been reported to inhibit topoisomerase II, leading to apoptosis in cancer cells .
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing derivatives of this compound to explore their biological activities further. The introduction of different substituents has been shown to affect the potency and selectivity for biological targets, indicating that fine-tuning the chemical structure can optimize therapeutic effects .
- Pharmacological Potential : The compound's unique combination of functional groups suggests it may serve as a lead compound for developing new pharmaceuticals. Preliminary studies indicate promising results in terms of solubility and metabolic stability, essential factors for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
